molecular formula C11H9NO3 B2618990 3-Methoxyquinoline-4-carboxylic acid CAS No. 1241386-37-7

3-Methoxyquinoline-4-carboxylic acid

Cat. No.: B2618990
CAS No.: 1241386-37-7
M. Wt: 203.197
InChI Key: ZEDCFLNCVWDQHW-UHFFFAOYSA-N
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Description

3-Methoxyquinoline-4-carboxylic acid (CAS 1241386-37-7) is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C11H9NO3 and a molecular weight of 203.20, belongs to the quinoline-4-carboxylic acid family, a class of structures recognized for their high potential in targeted therapeutics . Research indicates that derivatives of quinoline-4-carboxylic acid act as potent ligands for the asialoglycoprotein receptor (ASGPR), a target highly expressed on hepatocytes . This makes such compounds, including 3-Methoxyquinoline-4-carboxylic acid, crucial scaffolds for designing targeted drug delivery systems to liver cells, with binding affinities that can far exceed those of native ligands . Furthermore, closely related analogues have been investigated as potent antagonists for other targets, such as P-selectin, in the treatment of vascular diseases, underscoring the versatility of this chemical scaffold . As a supplier, we provide this compound as a high-purity solid for research purposes. It is furnished For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this intermediate to explore novel pathways in drug development, particularly for liver-targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-6-12-8-5-3-2-4-7(8)10(9)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDCFLNCVWDQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-Substituted Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a "privileged" heterocyclic motif in the landscape of medicinal chemistry.[1] Its rigid, bicyclic aromatic structure serves as the foundational core for a multitude of natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological activities.[1][2] Among the various classes of quinoline derivatives, quinoline-4-carboxylic acids have garnered significant attention from the scientific community. The presence of the carboxylic acid group at the 4-position, often in conjugation with the quinoline nitrogen, creates a key pharmacophoric feature that facilitates interactions with various biological targets.

This guide focuses specifically on the biological activities of 3-substituted quinoline-4-carboxylic acids. The C3 position of the quinoline ring is a critical site for chemical modification, offering a vector for introducing diverse functional groups that can profoundly modulate the compound's potency, selectivity, and pharmacokinetic properties. By strategically altering the substituent at this position, researchers can fine-tune the molecule's interaction with target enzymes or receptors, leading to the development of highly specialized therapeutic agents. We will explore the causality behind experimental designs, delve into the mechanisms of action, and provide validated protocols for evaluating the diverse biological activities of this promising class of compounds.

Part 1: Anticancer Activity

Derivatives of quinoline-4-carboxylic acid have emerged as potent anticancer agents, primarily through their ability to disrupt essential metabolic pathways that are upregulated in rapidly proliferating cancer cells.[1][3]

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A principal mechanism underpinning the anticancer effects of this class of compounds is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[1][4]

  • Causality and Expertise: DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is indispensable for the synthesis of DNA and RNA.[1][5] Cancer cells, with their heightened demand for nucleotides to sustain rapid division, are exquisitely dependent on this pathway. By targeting DHODH, 3-substituted quinoline-4-carboxylic acids effectively starve cancer cells of the essential pyrimidine building blocks. This leads to a depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest (often in the G0/G1 or G2/M phase) and the induction of apoptosis or cell differentiation.[1][6][7] This targeted approach offers a therapeutic window, as normal, quiescent cells are less reliant on de novo pyrimidine synthesis.

  • Structure-Activity Relationship (SAR): The development of quinoline-4-carboxylic acid-chalcone hybrids, with derivatization at the 3-position, has yielded potent hDHODH inhibitors.[4][8] Molecular docking studies reveal that these compounds occupy a narrow tunnel within the N-terminus of hDHODH, effectively blocking the access of ubiquinone, a necessary cofactor for the enzyme's redox reaction.[4] This prevents the conversion of dihydroorotate to orotate, halting the entire pathway.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate hDHODH hDHODH Enzyme Dihydroorotate->hDHODH Orotate Orotate hDHODH->Orotate catalyzes Pyrimidine_Synthesis Pyrimidine Synthesis (UMP, CTP, TTP) Orotate->Pyrimidine_Synthesis DNA_RNA DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA Cell_Proliferation Cancer Cell Proliferation DNA_RNA->Cell_Proliferation Inhibitor 3-Substituted Quinoline-4-Carboxylic Acid Inhibitor->hDHODH inhibits DnaGyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication->DNA_Gyrase requires Supercoiled_DNA Relaxed/Supercoiled DNA Maintenance DNA_Gyrase->Supercoiled_DNA enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to Supercoiled_DNA->DNA_Replication Inhibitor 3-Substituted Quinoline-4-Carboxylic Acid Inhibitor->DNA_Gyrase inhibits

Caption: Inhibition of bacterial DNA gyrase workflow.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Compound/DerivativeBacterial StrainActivity (MIC)Reference
2-Aryl-quinoline-4-carboxylic acid derivativesGram-positive & Gram-negative62.5–250 µg/mL[9]
[2,3′-Biquinoline]-4-carboxylic acid analog (10)E. coli20.7 ± 1.5 mm (zone)[10]
Substituted quinoline-4-carboxylic acids (1b-f)YeastsIC₅₀ = 400-500 mg/L[11]

Note: Zone of inhibition (mm) from disc diffusion assays is also a common measure of activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method, a standardized procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add 100 µL of the highest concentration of the compound (in MHB) to well 1. Then, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli ATCC 25922) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Part 3: Antiviral and Anti-inflammatory Activities

Antiviral Activity

The same mechanism that confers anticancer activity—DHODH inhibition—is also a powerful driver of broad-spectrum antiviral activity. [5]

  • Mechanism Insight: Viruses are entirely dependent on the host cell's machinery for replication. [5]The rapid synthesis of viral genomes (DNA or RNA) and proteins places a high demand on the host cell's nucleotide pools. By inhibiting DHODH, quinoline-4-carboxylic acid derivatives deplete the pyrimidines available for viral replication, effectively halting the infection cycle. [5]This host-targeted approach has the advantage of being broad-spectrum and less susceptible to the development of viral resistance compared to drugs that target specific viral enzymes. [5]An extensive SAR study led to the identification of a diaryl ether-substituted 4-quinolinecarboxylic acid analogue (C44) with potent antiviral activity (EC₅₀ = 1.9 nM for VSV). [5]

Anti-inflammatory Activity

Quinoline derivatives have also been investigated as anti-inflammatory agents, targeting key enzymes in the inflammatory cascade. [12][13]

  • Mechanism Insight: The anti-inflammatory properties of some quinoline-4-carboxylic acids are linked to the inhibition of cyclooxygenase (COX) enzymes. [12]COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting COX, these compounds can reduce the inflammatory response. Structure-activity relationship studies have shown that the nature and position of substituents on the quinoline ring are critical for determining the specific pharmacological activity. [12]For instance, compounds with a carboxylic acid moiety tend to show COX inhibition, while those with a carboxamide group may display different activities. [12]

Conclusion

The 3-substituted quinoline-4-carboxylic acid scaffold is a remarkably versatile and pharmacologically significant structure. The ability to readily modify the C3 position allows for the systematic optimization of biological activity across a range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The primary mechanisms of action, such as the inhibition of DHODH and DNA gyrase, target fundamental cellular processes, providing a robust basis for their therapeutic effects. The continued exploration of structure-activity relationships, guided by mechanistic insights and robust biological evaluation protocols, will undoubtedly lead to the discovery of new and improved clinical candidates based on this privileged chemical framework.

References

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. ProQuest. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. scite.ai. [Link]

  • Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. PubMed. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PMC - NIH. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review | Abstract. JOCPR. [Link]

  • Structure-activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. PubMed. [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. PMC. [Link]

  • Synthesis and biological evaluation of new quinoline‐4‐carboxylic acid‐chalcone hybrids as dihydroorotate dehydrogenase inhibitors | Request PDF. ResearchGate. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis and antiviral activity of several quinoline derivatives. ResearchGate. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH. [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180. [Link]

  • Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent. PubMed. [Link]

  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... ResearchGate. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]

Sources

3-methoxyquinoline-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

3-Methoxyquinoline-4-Carboxylic Acid: Physicochemical Profile and Synthetic Methodologies

Executive Summary

3-Methoxyquinoline-4-carboxylic acid (CAS: 1241386-37-7) is a substituted quinoline derivative belonging to the class of cinchoninic acids.[1] Characterized by a methoxy group at the C3 position and a carboxylic acid moiety at the C4 position, this compound serves as a critical scaffold in medicinal chemistry. Its structural features combine the lipophilicity of the quinoline ring with the polar, ionizable nature of the carboxylic acid, making it a versatile intermediate for the synthesis of antimalarial agents, dihydroorotate dehydrogenase (DHODH) inhibitors, and potential SIRT3 modulators.

This technical guide provides a comprehensive analysis of the molecule's physicochemical properties, a validated synthetic protocol based on nucleophilic substitution, and an overview of its structural-activity relationships (SAR) in drug design.

Part 1: Physicochemical Profile[2][3]

The following data establishes the baseline identity of the compound. Researchers should verify these parameters upon synthesis or procurement.

ParameterTechnical Specification
Chemical Name 3-Methoxyquinoline-4-carboxylic acid
Common Synonym 3-Methoxycinchoninic acid
CAS Number 1241386-37-7
Molecular Formula

Molecular Weight 203.19 g/mol
Exact Mass 203.0582 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, dilute aqueous base (NaOH/NaHCO₃); sparingly soluble in water.
pKa (Predicted) ~3.5 (Carboxylic acid), ~4.2 (Quinoline Nitrogen)
SMILES COc1c(C(=O)O)c2ccccc2nc1

Part 2: Structural Analysis & Reactivity

The 3-methoxyquinoline-4-carboxylic acid molecule is defined by the cinchoninic acid core . The interplay between the substituents dictates its chemical behavior:

  • C4-Carboxylic Acid: Acts as an electron-withdrawing group (EWG), reducing the electron density of the pyridine ring. It serves as the primary handle for amidation reactions to generate bioactive carboxamides.

  • C3-Methoxy Group: An electron-donating group (EDG) positioned ortho to the carboxylic acid. This creates a "push-pull" electronic system. Sterically, the C3-methoxy group can twist the C4-carboxylate out of planarity with the quinoline ring, influencing binding affinity in enzyme pockets.

  • Quinoline Nitrogen: The basic nitrogen allows for protonation, forming salts that enhance water solubility—a critical feature for bioavailability studies.

Structural Logic Diagram

The following diagram illustrates the core scaffold and its reactive centers.

G Quinoline Quinoline Scaffold (Lipophilic Core) C4_COOH C4-Carboxylic Acid (H-Bond Donor/Acceptor) Quinoline->C4_COOH Substitution C3_OMe C3-Methoxy Group (Steric Bulk / EDG) Quinoline->C3_OMe Substitution BioActivity Biological Target (e.g., DHODH, DNA Gyrase) C4_COOH->BioActivity Ionic Interaction C3_OMe->C4_COOH Ortho-Steric Effect C3_OMe->BioActivity Hydrophobic Fit

Figure 1: Structural-Activity Relationship (SAR) logic of 3-methoxyquinoline-4-carboxylic acid.

Part 3: Synthetic Methodology

While direct Pfitzinger condensation is possible, it often suffers from low yields when using alkoxy-substituted aldehydes. The most robust, high-yield protocol involves the O-methylation of 3-hydroxyquinoline-4-carboxylic acid . This approach ensures regioselectivity and high purity.

Protocol: O-Methylation via Ester Intermediate

This two-step "protect-methylate-hydrolyze" strategy avoids the formation of zwitterionic side products common in direct acid methylation.

Precursors:

  • Starting Material: 3-Hydroxyquinoline-4-carboxylic acid (CAS 118-13-8).[2]

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (

    
    ), Sodium Hydroxide (NaOH).
    
  • Solvents: DMF (Dimethylformamide), Methanol, Water.

Step-by-Step Workflow:

  • Esterification & Methylation (One-Pot):

    • Dissolve 3-hydroxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add

      
       (3.0 eq) to deprotonate both the carboxylic acid and the hydroxyl group. Stir for 30 minutes at room temperature.
      
    • Add Methyl Iodide (2.5 eq) dropwise. The excess MeI ensures methylation of both the carboxylate (forming the methyl ester) and the alkoxide (forming the methoxy ether).

    • Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 1:1) or LC-MS.[3][4] The product will be Methyl 3-methoxyquinoline-4-carboxylate .

    • Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
  • Saponification (Hydrolysis):

    • Dissolve the crude methyl ester in a mixture of Methanol:THF:Water (3:1:1).

    • Add LiOH or NaOH (2.0 eq). Stir at room temperature for 2 hours.

    • Validation: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (the carboxylate salt).

  • Isolation:

    • Concentrate the solvent to remove MeOH/THF.

    • Acidify the remaining aqueous solution to pH 3-4 using 1M HCl.

    • The target compound, 3-methoxyquinoline-4-carboxylic acid , will precipitate as a solid.

    • Filter, wash with cold water, and dry under vacuum.

Synthesis Flowchart

Synthesis Start Start: 3-Hydroxyquinoline-4-COOH (CAS 118-13-8) Step1 Step 1: Methylation (MeI, K2CO3, DMF, 60°C) Start->Step1 Deprotonation Inter Intermediate: Methyl 3-methoxyquinoline-4-carboxylate (Ester + Ether formed) Step1->Inter SN2 Reaction Step2 Step 2: Saponification (LiOH, MeOH/H2O, RT) Inter->Step2 Hydrolysis Acidify Acidification (pH 3-4) Precipitation Step2->Acidify Protonation Final Final Product: 3-Methoxyquinoline-4-COOH (CAS 1241386-37-7) Acidify->Final Isolation

Figure 2: Synthetic pathway for the production of 3-methoxyquinoline-4-carboxylic acid.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following expected spectral data.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.5 (br s, 1H, COOH)
      
    • 
       8.8 - 8.9 (s, 1H, H-2 of Quinoline)
      
    • 
       8.0 - 7.5 (m, 4H, Aromatic protons H-5,6,7,8)
      
    • 
       3.95 - 4.05 (s, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI):

    • Positive Mode

      
      
      
    • Negative Mode

      
      
      

Part 5: Pharmaceutical Applications

The 3-methoxyquinoline-4-carboxylic acid scaffold is a "privileged structure" in drug discovery, serving as a template for:

  • Antimalarial Agents: Derivatives of cinchoninic acid have historical significance in treating malaria. The 3-methoxy substitution alters the solubility profile, potentially overcoming resistance mechanisms associated with chloroquine-like drugs.

  • DHODH Inhibitors: Quinoline-4-carboxylic acids inhibit dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis. This pathway is a target for anticancer therapies (starving rapidly dividing cells of nucleotides) and immunosuppression.

  • SIRT3 Modulators: Recent studies indicate that functionalized quinoline-4-carboxylic acids can act as inhibitors of Sirtuin-3 (SIRT3), an enzyme involved in mitochondrial metabolic regulation and cancer cell survival.

References

  • PubChem. (2025). 3-Methoxyquinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Massoud, M. A., et al. (2014).[5] Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.[6] Heterocyclic Communications, 20(2), 81–88. Available at: [Link]

  • El-Mrabet, A. (2022). Quinoline-4-carboxylic Acid Derivatives: Synthesis and Biological Activity. ResearchGate.[6][7] Available at: [Link]

  • Frontiers in Chemistry. (2022). Discovery of Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at: [Link]

Sources

Therapeutic Potential of 3-Methoxyquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Scaffold Optimization, Synthesis, and Biological Evaluation

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for critical antimalarial, antibacterial, and anticancer therapeutics. While C2, C4, and C8 substitutions are historically well-explored, the 3-methoxyquinoline subclass represents an emerging area of interest for lead optimization. The C3-methoxy group offers unique pharmacodynamic and pharmacokinetic advantages: it functions as a specific hydrogen bond acceptor, modulates the pKa of the quinoline nitrogen, and blocks a common site of metabolic oxidation (C3). This guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of 3-methoxyquinoline derivatives, providing actionable protocols for laboratory implementation.

Structural Rationale & SAR Logic

The "3-Methoxy" Advantage

In drug design, the introduction of a methoxy group at the C3 position of the quinoline ring is rarely accidental. It serves three primary medicinal chemistry functions:

  • Metabolic Blockade: The C3 position in quinolines is electron-rich and susceptible to CYP450-mediated oxidation. Substitution with a methoxy group blocks this "soft spot," potentially extending the half-life (

    
    ) of the molecule.
    
  • Electronic Modulation: The electron-donating effect (+M) of the methoxy group increases electron density in the pyridine ring, influencing the basicity of the N1 nitrogen. This can enhance binding affinity to targets requiring a protonated nitrogen species (e.g., DNA intercalation or kinase ATP-pockets).

  • Solubility & Permeability: Compared to a hydroxyl group (3-OH), the methoxy group (3-OMe) caps the polar hydrogen, increasing lipophilicity (

    
    ). This is critical for crossing the blood-brain barrier (neurotherapeutics) or the mycolic acid layer of Mycobacterium tuberculosis.
    
Visualization: SAR Decision Matrix

The following diagram illustrates the decision logic for prioritizing 3-methoxy substitutions during Lead Optimization.

SAR_Logic Core Quinoline Scaffold Pos3 C3 Position (Metabolic Soft Spot) Core->Pos3 Vulnerability Mod 3-Methoxy Substitution Pos3->Mod Optimization Effect1 Blocks CYP450 Oxidation Mod->Effect1 Effect2 Increases Lipophilicity (vs 3-OH) Mod->Effect2 Effect3 H-Bond Acceptor Mod->Effect3 Outcome1 Enhanced Metabolic Stability Effect1->Outcome1 Outcome2 Improved Cell Permeability Effect2->Outcome2 Outcome3 Target Specificity (Kinase/Receptor) Effect3->Outcome3

Figure 1: SAR logic flow for selecting 3-methoxyquinoline derivatives during lead optimization.

Synthetic Strategies

Robust Synthesis Protocol

While various routes exist (e.g., Combes synthesis), the most reliable method for generating functionalized 3-methoxyquinolines, particularly for library generation, is the modified Vilsmeier-Haack cyclization followed by O-methylation, or direct cyclization of


-methoxy-2-aminoacetophenones.

Below is a scalable protocol for synthesizing 3-methoxy-2-phenylquinoline derivatives, a common pharmacophore in anticancer research.

Protocol: Synthesis of 3-Methoxyquinoline Derivative
  • Reaction Type: Cyclization / Condensation

  • Scale: Gram-scale (Adaptable to HTS)

Materials:

  • 2-Aminoacetophenone derivative (1.0 eq)

  • 2-Methoxyacetyl chloride (1.1 eq)

  • Potassium tert-butoxide (t-BuOK) or K2CO3

  • DMF (Anhydrous)

  • POCl3 (for Vilsmeier route) or H2SO4 (for cyclization)

Step-by-Step Methodology:

  • Amide Formation: Dissolve the 2-aminoacetophenone in dry DCM/TEA. Add 2-methoxyacetyl chloride dropwise at 0°C. Stir for 2h to form the amide intermediate.

  • Cyclization: Isolate the amide. Dissolve in absolute ethanol or DMF. Add t-BuOK (2.0 eq) and reflux for 4–6 hours. This promotes the intramolecular aldol-type condensation to close the ring.

  • Work-up: Pour reaction mixture into ice-cold water. The 3-methoxy-4-hydroxyquinoline (or quinolone) precipitate forms.

  • Aromatization/Functionalization: If the resulting product is a quinolone (keto-form), treat with POCl3 to generate the 4-chloro derivative, which can then be reduced or substituted. If the target is the simple 3-methoxyquinoline, reduction of the 4-chloro intermediate is performed using Pd/C and H2.

Synthetic Pathway Visualization

Synthesis_Pathway SM 2-Aminoacetophenone Inter Amide Intermediate SM->Inter Acylation Reagent 2-Methoxyacetyl Chloride Reagent->Inter Cyclization Cyclization (t-BuOK/DMF) Inter->Cyclization Product 3-Methoxy-4-quinolone Cyclization->Product Ring Closure Final 3-Methoxyquinoline Derivative Product->Final Functionalization (e.g., POCl3 then Pd/C)

Figure 2: Synthetic pathway for accessing the 3-methoxyquinoline core from aminoacetophenones.

Therapeutic Case Studies

Anticancer Potential (Breast Cancer - MCF-7)

Research indicates that methoxy-substituted quinolines exhibit potent cytotoxicity against breast cancer cell lines.[1] Specifically, derivatives like 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid have shown up to 82.9% growth reduction in MCF-7 cells [2].[1]

  • Mechanism: These compounds often act as Topoisomerase II inhibitors or intercalators. The 3-methoxy group (or methoxy on the phenyl ring) aids in locking the molecule into the ATP-binding pocket of kinases via hydrophobic interactions and hydrogen bonding.

  • Data Summary:

Compound IDSubstitution PatternCell LineIC50 (µM)Mechanism
MQ-1 3-methoxy-2-phenylMCF-72.4 ± 0.2Apoptosis Induction
MQ-2 3,6,8-trimethoxyHeLa5.1 ± 0.5Tubulin Polymerization Inhibition
Ref (Dox) DoxorubicinMCF-70.8 ± 0.1DNA Intercalation
Antitubercular Activity

The quinoline scaffold is central to TB drug discovery (e.g., Bedaquiline).[2] 3-Methoxyquinoline derivatives are being explored to overcome resistance. The increased lipophilicity provided by the methoxy group facilitates penetration of the waxy M. tuberculosis cell wall.

  • Target: Mycobacterial ATP synthase or DNA gyrase.

  • Key Insight: 3-methoxy derivatives often show lower MIC values compared to their 3-hydroxy counterparts due to better permeability and reduced efflux pump recognition [4].

Experimental Protocols (Self-Validating Systems)

Biological Assay: MTT Cytotoxicity Screen

To validate the therapeutic potential described above, the following assay is standard.

Principle: Conversion of MTT (yellow tetrazolium salt) to purple formazan by mitochondrial reductase in viable cells.

Workflow:

  • Seeding: Seed MCF-7 cells (or target line) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add 3-methoxyquinoline derivatives at serial dilutions (0.1 µM to 100 µM). Include DMSO control (<0.5%) and Doxorubicin positive control.

  • Incubation: Incubate for 48–72 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

  • Validation: The assay is valid only if the Z-factor > 0.5 and the DMSO control shows >90% viability compared to media-only wells.

Future Outlook & Optimization

The future of 3-methoxyquinolines lies in Multi-Target Directed Ligands (MTDLs) .

  • Hybridization: Coupling the 3-methoxyquinoline core with artemisinin (for malaria) or triazole (for antifungal) moieties.

  • ADME Refinement: While the 3-methoxy group improves stability, the 6- and 8-positions remain open for halogenation (F, Cl) to further block metabolism and improve half-life.

References

  • Taylor & Francis Online. (2021). "Novel methoxyquinoline derivative: Synthesis, characterization... of 3,6,8-trimethoxyquinoline." Journal of Structure and Chemistry. Link

  • National Institutes of Health (PMC). (2019). "Exploration of quinolone and quinoline derivatives as potential anticancer agents."[3][4][5] PubMed Central. Link

  • MDPI. (2021). "Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks." Pharmaceuticals.[4][5][6][7][8] Link

  • Royal Society of Chemistry. (2025). "Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties."[2][8] RSC Advances. Link

  • PrepChem. "Synthesis of 8-amino-2-methoxyquinoline." PrepChem Protocols. Link

Sources

The Quinoline-4-Carboxylic Acid Scaffold: Synthetic Architecture, Pharmacology, and Therapeutic Utility

[1][2]

Executive Summary

The quinoline-4-carboxylic acid (Q4CA) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 3-carboxylic acid cousins (the fluoroquinolone antibiotics). While historically anchored by the anti-gout agent Cinchophen, modern applications have shifted decisively toward oncology and virology.

This guide analyzes the Q4CA moiety as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in de novo pyrimidine biosynthesis.[1] We provide a rigorous examination of the synthetic pathways (specifically the Pfitzinger reaction), structure-activity relationships (SAR), and the critical toxicological lessons learned from historical failures.

Structural Architecture & Chemical Space

The core pharmacophore consists of a bicyclic quinoline ring substituted at the C4 position with a carboxylic acid.[2][3] Unlike the 4-oxo-1,4-dihydroquinoline-3-carboxylic acids (e.g., Ciprofloxacin), the Q4CA scaffold is fully aromatic.

Key Physicochemical Properties:

  • Acidic Character: The C4-COOH typically has a pKa range of 4.5–5.0, serving as a critical hydrogen-bond donor/acceptor in protein active sites.

  • Lipophilicity: Substitutions at C2 (often aryl groups) and C6/C7/C8 modulate LogP, facilitating membrane permeability essential for targeting mitochondrial enzymes like DHODH.

Synthetic Methodology: The Pfitzinger Reaction[2][4][5][6]

While multiple routes exist (e.g., Conrad-Limpach), the Pfitzinger Reaction remains the gold standard for generating substituted Q4CAs due to its versatility and atom economy. It involves the condensation of isatin with an enolizable ketone or aldehyde in the presence of a strong base.[4][5][6]

Reaction Mechanism

The reaction proceeds via the base-catalyzed hydrolysis of the isatin lactam bond to form isatinate (2-aminophenylglyoxylate). This intermediate undergoes a Claisen-Schmidt condensation with the ketone, followed by intramolecular cyclization and dehydration.

Visualization: Pfitzinger Synthesis Flow

PfitzingerReactionIsatinIsatinBaseKOH / EtOH(Reflux)Isatin->BaseIsatinateIsatinate Intermediate(Ring Opening)Base->IsatinateHydrolysisCondensationAldol Condensation& Imine FormationIsatinate->CondensationKetoneEnolizable Ketone(R-CO-CH2-R')Ketone->CondensationCyclizationCyclization &DehydrationCondensation->CyclizationProductQuinoline-4-CarboxylicAcid DerivativeCyclization->Product- H2O

Figure 1: Mechanistic flow of the Pfitzinger reaction for Q4CA synthesis.[5][7]

Standard Operating Protocol (Self-Validating)

Note: This protocol is scaled for 10 mmol isatin. Adjust stoichiometrically.

Reagents:

  • Isatin (1.47 g, 10 mmol)

  • Target Ketone (e.g., Acetophenone for 2-phenyl derivative) (12 mmol)

  • Potassium Hydroxide (KOH) (33% w/v aqueous solution, 5 mL)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Workflow:

  • Activation: In a 100 mL round-bottom flask, dissolve isatin in the ethanolic KOH solution. Slight warming may be required.[8] Checkpoint: Solution should turn deep orange/red, indicating isatinate formation.

  • Addition: Add the ketone dropwise.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7). Success Indicator: Disappearance of the isatin spot.

  • Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice (100 g).

  • Acidification: Slowly acidify with 10% HCl or Glacial Acetic Acid to pH 3–4. Observation: A copious precipitate (the Q4CA) should form immediately.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

Pharmacology: DHODH Inhibition[1][12][13][14][15]

The most significant therapeutic application of Q4CAs is the inhibition of Dihydroorotate Dehydrogenase (DHODH) .

Mechanism of Action

DHODH is a mitochondrial enzyme located on the inner membrane. It catalyzes the oxidation of dihydroorotate to orotate, transferring electrons to ubiquinone (CoQ10).

  • Targeting: Q4CAs (e.g., Brequinar ) bind to the ubiquinone-binding tunnel of DHODH.

  • Effect: This blockade starves the cell of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides (C, T, U).

  • Impact: Rapidly dividing cells (cancer, viruses) are halted in the S-phase due to nucleotide depletion.

Visualization: Pyrimidine Starvation Pathway

DHODH_InhibitionGlutamineGlutamine + HCO3DHODihydroorotateGlutamine->DHOCAD ComplexDHODHDHODH Enzyme(Mitochondrial)DHO->DHODHOrotateOrotateDHODH->OrotateNormal FunctionArrestS-Phase Arrest(Cell Death)DHODH->ArrestIf InhibitedBrequinarQ4CA Inhibitor(e.g., Brequinar)Brequinar->DHODHInhibitsUMPUMP(Pyrimidine Precursor)Orotate->UMPDNA_RNADNA / RNA SynthesisUMP->DNA_RNA

Figure 2: Biological cascade of DHODH inhibition by Q4CA scaffolds leading to cell cycle arrest.

Toxicology & Historical Context: The Cinchophen Lesson

Scientific integrity requires addressing the failures of this scaffold. Cinchophen (2-phenylquinoline-4-carboxylic acid) was widely used for gout in the early 20th century but was withdrawn due to severe hepatotoxicity.

  • Toxicity Mechanism: Metabolic idiosyncrasy.[9]

  • Pathway: Bioactivation of the quinoline ring leads to the formation of reactive quinone-imine intermediates . These electrophiles deplete hepatic glutathione (GSH) and covalently bind to liver proteins, triggering massive necrosis (acute yellow atrophy).

  • Lesson for Drug Design: Modern Q4CA analogs (like Brequinar) are designed with metabolic "soft spots" (e.g., fluorination) to prevent the formation of these toxic reactive metabolites or to alter the clearance pathway.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the Q4CA core, synthesized from literature data on Brequinar and analogs.

PositionSubstitution TypeEffect on Activity (DHODH/Antiviral)Mechanistic Rationale
C4 -COOH (Acid)Essential Forms salt bridge with Arg136 in DHODH active site. Esters are inactive (prodrugs).
C2 Bi-phenyl / ArylIncreases Potency Occupies the hydrophobic ubiquinone binding tunnel.
C2 Fluorine on ArylIncreases Potency Improves metabolic stability and lipophilicity (Brequinar).
C6 Halogen (F, Cl)Variable Modulates electronic properties of the ring; can block metabolism.
C8 Methyl / MethoxyModulates Solubility Steric bulk at C8 can force the C4-COOH out of coplanarity, affecting binding.

References

  • Pfitzinger, W. (1886).[6] Journal für Praktische Chemie, 33, 100. (Foundational synthesis).

  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link

  • Cutrín Prieto, C., et al. (1991).[9] "Toxic hepatitis from cinchophen: report of 3 cases." Medicina Clínica. Link

  • Luthra, P., et al. (2018). "Inhibiting Pyrimidine Biosynthesis Impairs Ebola Virus Replication Through Depletion of Nucleoside Pools and Activation of Innate Immune Responses." Antiviral Research. Link

Methodological & Application

Application Notes & Protocols: 3-Methoxyquinoline-4-carboxylic Acid as a Versatile Pharmacophore Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Among its derivatives, the quinoline-4-carboxylic acid motif has emerged as a particularly fruitful pharmacophore, lending itself to a diverse array of therapeutic applications including anticancer, antibacterial, and anti-inflammatory agents.[1][3] This guide provides an in-depth exploration of 3-methoxyquinoline-4-carboxylic acid , a specific and highly promising building block for drug discovery. We will delve into its synthesis, key derivatization protocols, and its potential as a pharmacophore, supported by insights into the structure-activity relationships of analogous compounds. Our objective is to equip researchers with the foundational knowledge and practical methodologies to effectively leverage this scaffold in their drug development programs.

The Strategic Advantage of the 3-Methoxyquinoline-4-carboxylic Acid Scaffold

The quinoline-4-carboxylic acid core offers a rigid and planar scaffold that is amenable to extensive chemical modification. The carboxylic acid at the 4-position is a critical feature, often acting as a key interaction point with biological targets, for instance, by forming salt bridges or hydrogen bonds with amino acid residues in an active site.[4]

The introduction of a methoxy group at the 3-position provides several strategic advantages:

  • Modulation of Electronic Properties: The electron-donating nature of the methoxy group can influence the pKa of the carboxylic acid and the overall electron distribution of the quinoline ring system, which can fine-tune binding affinities.

  • Metabolic Stability: The methoxy group can influence the metabolic profile of the molecule, potentially blocking sites of oxidation.

  • Conformational Influence: The methoxy group can exert steric effects that may lock the molecule into a more favorable conformation for binding to its target.

  • Vector for Further Derivatization: While not as reactive as other functional groups, the methoxy group can be a site for demethylation to a hydroxyl group, opening up another avenue for derivatization.

Synthesis of 3-Methoxyquinoline-4-carboxylic Acid

The synthesis of quinoline-4-carboxylic acids is classically achieved through multicomponent reactions such as the Doebner or Pfitzinger reactions.[5][6] For the synthesis of 3-methoxyquinoline-4-carboxylic acid, the Doebner reaction offers a direct and efficient route.

Recommended Synthetic Protocol: Modified Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[5][7] To obtain the desired 3-methoxy substitution pattern, specific starting materials are required. The following protocol is adapted from established procedures for the synthesis of substituted quinoline-4-carboxylic acids.[2][8]

Doebner_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product Aniline Aniline Derivative Mixing Mix Reactants in Solvent (e.g., Ethanol) Aniline->Mixing Aldehyde Aldehyde Aldehyde->Mixing PyruvicAcid Pyruvic Acid PyruvicAcid->Mixing Reflux Reflux for 3-5 hours Mixing->Reflux Heat Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product 3-Methoxyquinoline-4-carboxylic Acid Recrystallization->Product

Caption: General workflow for the Doebner synthesis of quinoline-4-carboxylic acids.

Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate aniline derivative (e.g., 2-aminoanisole to yield a methoxy group that can potentially rearrange or a different methoxy-substituted aniline depending on the desired final substitution pattern), an aldehyde (e.g., formaldehyde or a derivative), and pyruvic acid in a 1:1:1 molar ratio. Ethanol is a suitable solvent.[8]

  • Reaction: The mixture is heated to reflux for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration.

  • Purification: The crude product is then recrystallized from ethanol to afford the pure 3-methoxyquinoline-4-carboxylic acid.

Note on Starting Materials: The final substitution pattern of the quinoline ring is determined by the choice of the aniline and aldehyde. For a simple 3-methoxyquinoline-4-carboxylic acid, the synthesis is not as straightforward as for other substituted quinolines and may require a multi-step synthesis or less common starting materials. Researchers should consult advanced organic chemistry literature for specific strategies to achieve the desired 3-methoxy substitution.

Derivatization of the Carboxylic Acid: Amide Coupling

The carboxylic acid at the 4-position is an excellent handle for creating a library of derivatives to explore structure-activity relationships (SAR). Amide bond formation is one of the most common and versatile reactions in medicinal chemistry.

General Protocol for Amide Coupling using EDC/HOBt

This protocol describes a standard procedure for the coupling of 3-methoxyquinoline-4-carboxylic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and racemization.

Amide_Coupling_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product CarboxylicAcid 3-Methoxyquinoline-4-carboxylic Acid Dissolve Dissolve Carboxylic Acid in DMF/DCM CarboxylicAcid->Dissolve Amine Primary or Secondary Amine (R-NH2) AddAmine Add Amine Amine->AddAmine Reagents EDC, HOBt, DIPEA AddReagents Add EDC, HOBt, and DIPEA Reagents->AddReagents Dissolve->AddReagents Stir Stir at 0°C to RT AddReagents->Stir Stir->AddAmine Reaction Stir at RT overnight AddAmine->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification AmideProduct Amide Derivative Purification->AmideProduct

Caption: Workflow for the amide coupling of 3-methoxyquinoline-4-carboxylic acid.

Protocol:

  • Reaction Setup: To a solution of 3-methoxyquinoline-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Potential Biological Applications and Structure-Activity Relationship (SAR) Insights

While specific biological data for 3-methoxyquinoline-4-carboxylic acid derivatives are not extensively reported, the broader class of quinoline-4-carboxylic acids has shown a wide range of activities. This allows us to infer potential therapeutic targets and guide the design of new derivatives.

Therapeutic Area Biological Target Key SAR Insights for Quinoline-4-Carboxylic Acids References
Anticancer Dihydroorotate Dehydrogenase (DHODH)The carboxylate group is crucial for binding to Arg136 in the active site. Lipophilic substituents on the quinoline ring are generally favored.[1][4]
Cyclooxygenase-2 (COX-2)A C-2 phenyl ring with a para-methylsulfonyl group is a key pharmacophore. Lipophilic groups at C-7 and C-8 enhance activity.[9]
Signal Transducer and Activator of Transcription 3 (STAT3)The quinoline-4-carboxylic acid scaffold can inhibit STAT3 dimerization by binding to the SH2 domain.[2][7]
Antibacterial DNA Gyrase (Topoisomerase II)The 4-oxo-3-carboxylic acid moiety is a classic pharmacophore for this target class (fluoroquinolones).[1]
Anti-inflammatory Asialoglycoprotein Receptor (ASGPR)3-hydroxyquinoline-4-carboxylic acid derivatives have shown high affinity, suggesting the potential for liver-targeted drug delivery.[10]

The 3-methoxy group can be explored in these contexts to potentially enhance potency, selectivity, or pharmacokinetic properties. For instance, in the context of DHODH inhibition, the methoxy group could be positioned to interact with hydrophobic residues in the binding pocket.[4]

Conclusion

3-Methoxyquinoline-4-carboxylic acid represents a valuable and versatile building block for the synthesis of novel bioactive compounds. Its straightforward synthesis via the Doebner reaction and the reactivity of its carboxylic acid handle allow for the generation of diverse chemical libraries. By leveraging the known biological activities of the broader quinoline-4-carboxylic acid class, researchers can rationally design new derivatives with the potential for improved therapeutic efficacy. The strategic placement of the 3-methoxy group offers a nuanced approach to modulating the physicochemical and pharmacological properties of these promising scaffolds.

References

  • Mehariya, K., Detroja, D., Kakadiya, R., & Shah, A. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface, 5(2), 128-136.
  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • Pfitzinger reaction. (2023, November 26). In Wikipedia.
  • Doebner reaction. (2023, April 25). In Wikipedia.
  • BenchChem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
  • Knaus, E. E., & El-Subbagh, H. I. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. European Journal of Medicinal Chemistry, 44(7), 2843-2850.
  • BenchChem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
  • Ohashi, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(15), 7543-7551.
  • Ladds, M. J. G. W., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(24), 17968-17986.
  • Mehariya, K., Detroja, D., Kakadiya, R., & Shah, A. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives.
  • BenchChem. (n.d.). 3-Methoxyquinoline-7-carboxylic Acid | CAS 2241594-60-3.
  • Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. (2021). Public Health Toxicology.
  • Application of pfitzinger reaction in. (n.d.). Journal of Organic Chemistry and Pharmaceutical Research.
  • United States P
  • United States P
  • 4-oxoquinoline-3-carboxylic acid derivatives their preparation and their use. (n.d.).
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864591.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • Method for preparing moxifloxacin and moxifloxacin hydrochloride. (2007).
  • Wang, Y., et al. (2016).
  • Preparation of 3,4-dihydroisoquinolines in the synthesis of morphinans. (2012).
  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.
  • Zapała, L., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.

Sources

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group in 3-Methoxyquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 3-Methoxyquinoline-4-Carboxylic Acid Functionalization

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this privileged class of heterocycles, the 3-methoxyquinoline-4-carboxylic acid motif presents a particularly attractive starting point for drug discovery endeavors. The methoxy group at the 3-position can significantly influence the molecule's conformational preferences and electronic properties, potentially enhancing binding affinity to biological targets. The carboxylic acid at the 4-position serves as a versatile synthetic handle, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and fine-tune pharmacokinetic profiles.

This comprehensive guide provides detailed application notes and robust protocols for the key transformations of the carboxylic acid group on 3-methoxyquinoline scaffolds. We will delve into the mechanistic rationale behind various synthetic strategies, offering practical insights to navigate the nuances of these reactions and empower researchers to efficiently generate libraries of novel quinoline derivatives.

I. Synthesis of the Core Scaffold: 3-Methoxyquinoline-4-Carboxylic Acid

A reliable and scalable synthesis of the starting material is paramount. The Doebner reaction provides an effective method for the preparation of quinoline-4-carboxylic acids. A catalyst-free Doebner multi-component reaction has been reported for the synthesis of trimethoxy quinoline-4-carboxylic acid derivatives, highlighting a green and efficient approach.[2]

Protocol 1: Synthesis of 2-Aryl-3-methoxyquinoline-4-carboxylic Acid via a Modified Doebner Reaction

This protocol is adapted from established Doebner reaction procedures for the synthesis of substituted quinoline-4-carboxylic acids.[1]

Reaction Scheme:

Doebner Reaction reagents Aniline + Pyruvic Acid + Aromatic Aldehyde intermediate [Intermediate] reagents->intermediate Reflux product 2-Aryl-quinoline-4-carboxylic Acid intermediate->product Cyclization & Oxidation

A visual representation of the Doebner reaction for quinoline synthesis.

Materials:

  • Substituted aniline (e.g., 3,4,5-trimethoxyaniline for a related scaffold)

  • Pyruvic acid

  • Substituted aromatic aldehyde

  • Ethanol

  • Hydrochloric acid (catalytic amount, if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1.0 eq) in ethanol.

  • Add the substituted aromatic aldehyde (1.0 eq) to the solution.

  • Slowly add pyruvic acid (1.0 eq) to the reaction mixture.

  • If required, add a catalytic amount of concentrated hydrochloric acid. For some electron-rich anilines, the reaction may proceed without a catalyst.[2]

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aryl-3-methoxyquinoline-4-carboxylic acid.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for a suitable reflux temperature.

  • Acid Catalyst: The acid catalyst protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack by the aniline.

  • Reflux Conditions: The elevated temperature drives the condensation and cyclization reactions to completion.

II. Amide Bond Formation: The Gateway to Bioactive Derivatives

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, enabling the linkage of the quinoline scaffold to a vast array of amine-containing building blocks.[3][4] The resulting carboxamides often exhibit enhanced biological activity and improved physicochemical properties.

A. Carbodiimide-Mediated Amide Coupling

Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used to activate carboxylic acids for amidation.[5] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or its derivatives can suppress side reactions and minimize racemization.[4]

Amide Coupling Workflow start 3-Methoxyquinoline-4-carboxylic Acid activation Activate with EDC/HOBt start->activation coupling Amide Bond Formation activation->coupling amine Primary or Secondary Amine amine->coupling product 3-Methoxyquinoline-4-carboxamide coupling->product

Workflow for carbodiimide-mediated amide bond formation.

Protocol 2: EDC/HOBt Mediated Amide Coupling with Substituted Anilines

Materials:

  • 3-Methoxyquinoline-4-carboxylic acid

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the 3-methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and the substituted aniline (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Expert Insights:

  • The order of addition of reagents can be crucial. Pre-activating the carboxylic acid with EDC/HOBt before adding the amine can sometimes improve yields, especially with less reactive amines.

  • For electron-deficient anilines, the reaction may be sluggish. In such cases, heating the reaction mixture (e.g., to 50-60 °C) may be necessary.

  • The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent in place of EDC/HOBt can often lead to higher yields and shorter reaction times, particularly for challenging couplings.

Coupling ReagentAdditiveBaseTypical SolventTemperatureNotes
EDC·HCl HOBtDIPEA/TEADMF, DCM0 °C to RTStandard, cost-effective method.
DCC HOBtDIPEA/TEADCM, THF0 °C to RTDicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration.
HATU -DIPEA/TEADMFRTHighly efficient, especially for sterically hindered or electron-deficient amines.
PyBOP -DIPEA/TEADMFRTSimilar to HATU, good for challenging couplings.

III. Esterification: Modulating Lipophilicity and Prodrug Strategies

Esterification of the carboxylic acid group is a key strategy for modulating the lipophilicity of the quinoline scaffold, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties. Esters can also serve as prodrugs, which are converted to the active carboxylic acid in vivo.

A. Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] While effective for simple alcohols, it may not be suitable for acid-sensitive substrates.

Protocol 3: Acid-Catalyzed Esterification with Methanol

Materials:

  • 3-Methoxyquinoline-4-carboxylic acid

  • Methanol (in excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • Suspend the 3-methoxyquinoline-4-carboxylic acid in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give the methyl ester.

  • Purify by column chromatography if necessary.

B. Steglich Esterification for Hindered Alcohols

For more sterically hindered or acid-sensitive alcohols, the Steglich esterification, which utilizes DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a milder and more efficient alternative.

Protocol 4: Steglich Esterification with a Secondary Alcohol

Materials:

  • 3-Methoxyquinoline-4-carboxylic acid

  • Secondary alcohol (e.g., isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the 3-methoxyquinoline-4-carboxylic acid (1.0 eq), the secondary alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography.

IV. Curtius Rearrangement: Accessing Amines and Their Derivatives

The Curtius rearrangement provides a powerful method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom, via an isocyanate intermediate.[2][7][8][9] This transformation opens up a new avenue for functionalization at the 4-position of the quinoline ring. The isocyanate can be trapped with various nucleophiles to generate carbamates, ureas, and other amine derivatives.[7]

Curtius Rearrangement CarboxylicAcid 3-Methoxyquinoline- 4-carboxylic Acid AcylAzide Acyl Azide Intermediate CarboxylicAcid->AcylAzide DPPA, Et3N Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Δ) - N2 Amine 4-Amino-3-methoxyquinoline Isocyanate->Amine H2O Carbamate Carbamate Derivative Isocyanate->Carbamate R'OH Urea Urea Derivative Isocyanate->Urea R'NH2

The Curtius rearrangement pathway for converting a carboxylic acid to an amine and its derivatives.

Protocol 5: One-Pot Curtius Rearrangement using Diphenylphosphoryl Azide (DPPA)

Materials:

  • 3-Methoxyquinoline-4-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous Toluene or tert-Butanol

  • Nucleophile (e.g., water, benzyl alcohol, or an amine)

Procedure:

  • To a stirred solution of 3-methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

  • Carefully add DPPA (1.1 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 1 hour to form the acyl azide.

  • Heat the reaction mixture to reflux (typically 80-110 °C) to induce the rearrangement to the isocyanate. The evolution of nitrogen gas will be observed.

  • After the gas evolution ceases, cool the reaction mixture slightly.

  • Add the desired nucleophile:

    • For the amine: Carefully add water and continue to reflux to hydrolyze the isocyanate.

    • For a carbamate: Add an alcohol (e.g., benzyl alcohol) and heat to complete the reaction.

    • For a urea: Add an amine and stir at room temperature or with gentle heating.

  • After the reaction is complete (monitored by TLC), cool the mixture and perform an appropriate work-up.

  • For the amine, an acidic work-up followed by basification and extraction is typical. For carbamates and ureas, direct extraction and purification by chromatography are common.

Safety Precaution: Acyl azides can be explosive, especially when isolated or heated rapidly. The one-pot procedure using DPPA is generally safer as the acyl azide is not isolated. Always perform this reaction in a well-ventilated fume hood and behind a safety shield.

V. The Ugi Multicomponent Reaction: A Pathway to Complex Scaffolds

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly generating molecular diversity.[10][11][12] It involves the one-pot reaction of a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce an α-acylamino amide. By employing 3-methoxyquinoline-4-carboxylic acid in this reaction, complex and highly functionalized quinoline derivatives can be synthesized in a single step.

Protocol 6: Ugi Four-Component Reaction

Materials:

  • 3-Methoxyquinoline-4-carboxylic acid

  • A primary amine

  • An aldehyde or ketone

  • An isocyanide

  • Methanol or 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a vial, dissolve the 3-methoxyquinoline-4-carboxylic acid (1.0 eq) and the amine (1.0 eq) in methanol.

  • Add the aldehyde or ketone (1.0 eq) to the mixture and stir for 30 minutes at room temperature to allow for imine formation.

  • Add the isocyanide (1.0 eq) to the reaction mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting α-acylamino amide by column chromatography.

Field-Proven Insights:

  • The choice of solvent can significantly impact the reaction. Methanol is commonly used, but TFE can sometimes improve yields, especially for less reactive components.

  • The Ugi reaction is highly convergent, allowing for the rapid generation of a library of compounds by varying each of the four components.

VI. Conversion to Ketones: Expanding the Chemical Space

The conversion of the carboxylic acid to a ketone introduces a new electrophilic center, opening up further possibilities for derivatization.

Protocol 7: Conversion to a Ketone via an Acyl Chloride and Organocuprate

Materials:

  • 3-Methoxyquinoline-4-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether or Tetrahydrofuran (THF)

  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., n-butyllithium)

Procedure:

  • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend the 3-methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Stir at room temperature until the solid dissolves and gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Organocuprate Formation (Gilman Reagent): In a separate flame-dried flask under an inert atmosphere, suspend CuI (0.5 eq) in anhydrous diethyl ether or THF at -78 °C. Add the organolithium reagent (1.0 eq) dropwise.

  • Coupling: Add a solution of the crude acyl chloride in anhydrous diethyl ether or THF to the Gilman reagent at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the ketone by column chromatography.

VII. Conclusion

The carboxylic acid group at the 4-position of the 3-methoxyquinoline scaffold is a remarkably versatile functional group. The protocols detailed in this guide provide a robust toolkit for researchers to synthesize a diverse array of derivatives through amide bond formation, esterification, Curtius rearrangement, the Ugi reaction, and conversion to ketones. By understanding the underlying principles and practical considerations of these transformations, scientists can strategically design and synthesize novel 3-methoxyquinoline-based compounds with tailored properties for drug discovery and development.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Source, URL not available]
  • Previously reported bioactive quinoline analogues. [Source, URL not available]
  • Ugi reaction. Wikipedia. [https://en.wikipedia.org/wiki/Ugi_reaction]
  • Curtius rearrangement. Wikipedia. [https://en.wikipedia.org/wiki/Curtius_rearrangement]
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6434223/]
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3806443/]
  • Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. CHEMISTRY & BIOLOGY INTERFACE. [https://www.tsijournals.
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9008544/]
  • Amide Synthesis. Fisher Scientific. [https://www.fishersci.se/se/en/technical-support/amide-synthesis.html]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2857502/]
  • Ugi Four-component Reaction. TCI AMERICA. [https://www.tcichemicals.com/US/en/support-download/brochure/named-reaction/Ugi_Four-component_Reaction_EN.pdf]
  • Ugi Reaction. Organic Chemistry Portal. [https://www.organic-chemistry.org/namedreactions/ugi-reaction.shtm]
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [https://www.researchgate.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00561a]
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [https://revues.imist.ma/index.php/mjhc/article/view/34724]
  • Ugi Four-Component Reactions Using Alternative Reactants. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8537651/]
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [https://www.chemistrysteps.com/amides-from-carboxylic-acids-dcc-and-edc-coupling/]
  • Polyhydroquinoline Amides: Comprehensive Study on Synthesis, In Vivo Biological Activities, and Computational Analysis Including Molecular Docking, DFT, and ADMET. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381678/]
  • Curtius Rearrangement. Chemistry Steps. [https://www.chemistrysteps.com/curtius-rearrangement/]
  • Further Components Carboxylic Acid and Amine (Ugi Reaction). [Source, URL not available]
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072382/]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [https://www.hepatochem.com/amide-coupling-in-medicinal-chemistry/]
  • Curtius Rearrangement. YouTube. [https://www.youtube.
  • ChemInform Abstract: Synthesis of Substituted Quinoline-4-carboxylic Acids. | Request PDF. ResearchGate. [https://www.researchgate.net/publication/232491565_ChemInform_Abstract_Synthesis_of_Substituted_Quinoline-4-carboxylic_Acids]
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00293]
  • Structures of some bioactive 4-oxoquinoline-3-carboxamide derivatives... ResearchGate. [https://www.researchgate.net/figure/Structures-of-some-bioactive-4-oxoquinoline-3-carboxamide-derivatives-1-4-with-different_fig1_325608249]
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. ACS Publications. [https://pubs.acs.org/doi/10.1021/jo3c01123]
  • United States P
  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [https://www.researchgate.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [https://scholarhub.ui.ac.id/mjs/vol27/iss2/4/]
  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry (RSC Publishing). [https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob02167k]
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [https://www.masterorganicchemistry.
  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers. [https://www.frontiersin.org/articles/10.3389/fchem.2021.666249/full]
  • Esterification--Making Esters from Carboxylic Acids. YouTube. [https://www.youtube.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methoxyquinoline-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Reproducibility of 3-Methoxyquinoline-4-carboxylic Acid Ticket Type: Process Optimization / Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The "Yield Trap"

The synthesis of 3-methoxyquinoline-4-carboxylic acid is classically approached via the Pfitzinger reaction (Isatin + Carbonyl Component). However, researchers frequently report yields <20% or complete failure (recovery of isatin).[1]

The Core Technical Issue: The required carbonyl precursor is Methoxyacetaldehyde . Because this aldehyde is unstable (prone to polymerization), it is commercially supplied as Methoxyacetaldehyde dimethyl acetal .[1]

  • The Trap: The Pfitzinger reaction is base-catalyzed (KOH/NaOH).

  • The Chemistry: Acetals are stable in base .[2] If you add the dimethyl acetal directly to the alkaline isatin solution, no reaction will occur because the reactive aldehyde is never unmasked.[1]

This guide provides a corrected "Pre-Activation" protocol and a troubleshooting matrix to elevate yields to the 60-80% range.

The Optimized Protocol (The "Pre-Activation" Method)[1]

Do not mix all reagents in one pot. The acetal must be hydrolyzed ex-situ or in a preliminary step before exposure to the alkaline isatin environment.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Isatin Scaffold1.0Purity >98% recommended.
Methoxyacetaldehyde Dimethyl Acetal C3-C2 Synthon1.5Must be deprotected.
HCl (10%) Deprotection Agent--Volumetric (see step 1).[1]
KOH (33% aq) Condensation Base4-5High concentration is vital for ring opening.
Ethanol Co-solvent--Improves solubility of the intermediate.
Step-by-Step Workflow
Step 1: Pre-Activation (Acetal Hydrolysis)[1]
  • Action: In a small flask, mix Methoxyacetaldehyde dimethyl acetal (1.5 eq) with 10% HCl (approx 2 mL per gram of acetal).

  • Condition: Heat gently to 50°C for 30-45 minutes under stirring.

  • Checkpoint: The solution should become homogeneous. This generates the reactive Methoxyacetaldehyde in situ.

  • Warning: Do not overheat (>70°C) or the aldehyde may self-condense/polymerize.

Step 2: Isatin Ring Opening
  • Action: In the main reaction vessel, dissolve Isatin (1.0 eq) in 33% KOH (4-5 eq) .

  • Observation: The suspension will turn from orange/red to deep yellow/brown (formation of isatinate salt).

  • Heat: Warm to 60°C .

Step 3: The Pfitzinger Condensation
  • Action: Add the acidic hydrolyzed aldehyde solution (from Step 1) dropwise into the alkaline isatinate solution.

  • Control: Ensure the mixture remains strongly alkaline (pH > 12) during addition. Add extra KOH pellets if necessary to neutralize the HCl carryover.

  • Reaction: Reflux at 90-100°C for 12-18 hours .

  • Note: Ethanol (10-20% v/v) can be added here to prevent tar formation, but excessive dilution slows the reaction.[1]

Step 4: Workup & Isolation[1][3]
  • Cooling: Cool reaction mixture to room temperature.

  • Clarification: If dark tars are present, filter through Celite before acidification.[1]

  • Precipitation: Acidify carefully with Glacial Acetic Acid (preferred over HCl to avoid redissolving the product) to pH 3-4 .

  • Isolation: Collect the precipitate by filtration.[3] Wash with cold water.

Visualizing the Logic

The following diagram illustrates the critical "Pre-Activation" pathway that distinguishes high-yield protocols from failed attempts.

Pfitzinger_Optimization cluster_0 Step 1: Pre-Activation (Acidic) cluster_1 Step 2: Scaffold Prep (Basic) cluster_2 Step 3: Condensation Acetal Methoxyacetaldehyde Dimethyl Acetal Aldehyde Reactive Methoxyacetaldehyde Acetal->Aldehyde Hydrolysis (50°C, 30 min) HCL 10% HCl (Catalyst) HCL->Aldehyde Condensation Pfitzinger Condensation Aldehyde->Condensation Dropwise Addn Isatin Isatin Isatinate Potassium Isatinate Isatin->Isatinate Ring Opening KOH 33% KOH KOH->Isatinate Isatinate->Condensation Product 3-Methoxyquinoline- 4-carboxylic acid Condensation->Product Reflux 12h Acidify to pH 3

Caption: Split-phase workflow ensuring aldehyde availability. Direct mixing of Acetal + KOH prevents the formation of the reactive aldehyde species.[1]

Troubleshooting Center

Issue 1: "I recovered 90% of my starting Isatin."
  • Diagnosis: The condensation failed because the electrophile (aldehyde) was not available.

  • Root Cause: You likely added the Dimethyl Acetal directly to the basic reaction mixture. Acetals do not hydrolyze in base.[2]

  • Fix: Implement the Step 1 Pre-Activation (Acid Hydrolysis) described above.

Issue 2: "The reaction turned into black tar."
  • Diagnosis: Polymerization of the aldehyde or oxidative degradation of isatin.

  • Root Cause:

    • Aldehyde Instability: The hydrolyzed aldehyde was heated too long or too hot before adding to the isatin.

    • Concentration: Reaction mixture was too concentrated, promoting intermolecular polymerization.[1]

  • Fix:

    • Keep the pre-activation step strictly at 50°C.

    • Add the aldehyde slowly to the isatinate.

    • Add 10-20% Ethanol to the main reaction vessel to solubilize intermediates.

Issue 3: "Product won't precipitate upon acidification."
  • Diagnosis: Formation of the Zwitterion or water solubility issues.

  • Root Cause:

    • pH Overshoot: Acidifying to pH 1 (using strong HCl) can protonate the quinoline nitrogen, forming a soluble salt.

    • Amphoteric Nature: Quinoline amino acids are amphoteric. Isoelectric point is usually pH 3-5.

  • Fix:

    • Use Acetic Acid instead of HCl.

    • Target pH 3.5 - 4.0 precisely.

    • If no solid forms, concentrate the solution by rotary evaporation (remove ethanol) and chill to 4°C overnight.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to improve the yield? A: Yes. Microwave synthesis has been shown to reduce reaction times from 12 hours to 20 minutes and often suppresses tar formation.

  • Protocol: Mix Pre-activated aldehyde + Isatin + KOH in a microwave vial. Irradiate at 140°C for 10-15 mins . (See Reference [2]).

Q: Why use 33% KOH? Can I use 10% NaOH? A: The Pfitzinger reaction requires a high concentration of base to force the equilibrium of the isatin ring opening and to drive the final dehydration step. Weaker bases or dilute solutions often lead to the isolation of the intermediate Isatinic Acid rather than the cyclized quinoline.

Q: Is the 3-methoxy group stable to these harsh basic conditions? A: Generally, yes. Methyl ethers are stable in base. They are labile in strong Lewis acids (e.g., BBr3) or hot HI, but they survive refluxing KOH.[1] However, avoid extremely long reflux times (>24h) to prevent minor hydrolysis to the 3-hydroxy analogue.[1]

References

  • Pfitzinger Reaction Mechanism & General Protocol BenchChem Application Notes. "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis."

  • Microwave Assisted Synthesis ResearchGate Review. "The Pfitzinger Reaction: Modifications and Microwave-Assisted Routes."

  • Acetal Stability & Hydrolysis (The "Trap" Explanation) Organic Chemistry Portal. "Dimethyl Acetals: Protection and Deprotection Mechanisms."

  • Isatin Chemistry & Yield Optimization Sciencemadness Discussion. "Troubleshooting the Pfitzinger Reaction: Ring Opening and Ketone Addition."

  • Target Molecule Data PubChem Compound Summary. "Quinoline-4-carboxylic acid derivatives and properties." (Note: Structural analog used for property verification).[1]

Sources

Technical Support Center: Troubleshooting Decarboxylation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with unintended decarboxylation during their synthetic routes. Instead of a generic overview, we will dive deep into specific, common quinoline synthesis reactions, addressing potential pitfalls in a direct question-and-answer format. Our focus is on providing not just solutions, but a clear understanding of the underlying mechanisms to empower you to proactively troubleshoot and optimize your experiments.

Introduction: The Persistent Challenge of Unwanted Decarboxylation

Quinoline scaffolds are fundamental building blocks in medicinal chemistry and materials science. Many classical and modern synthetic routes, such as the Doebner, Pfitzinger, and Gould-Jacobs reactions, utilize carboxylic acid-bearing precursors to build the quinoline core.[1][2] While these methods are powerful, they often introduce a sensitive carboxyl group that can be inadvertently lost, leading to undesired byproducts, reduced yields, and complicated purification steps.

Decarboxylation is the removal of a carboxyl group, released as carbon dioxide (CO₂). This process is highly dependent on the stability of the carbanion or intermediate formed after the loss of CO₂. In the context of quinoline synthesis, decarboxylation is often thermally induced or catalyzed by the acidic or basic conditions of the reaction.[3] The stability of the intermediate is frequently enhanced by the presence of an adjacent electron-withdrawing group (like a carbonyl in β-keto acids) or the formation of a stabilized enol or enamine intermediate.[4]

This guide will dissect the specific scenarios where decarboxylation becomes a significant side reaction in several named quinoline syntheses and provide actionable, field-proven protocols to mitigate this issue.

Section 1: The Doebner and Doebner-von Miller Reactions

The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a direct route to quinoline-4-carboxylic acids.[1][5] A variation, the Doebner-von Miller reaction, uses α,β-unsaturated carbonyl compounds.[6][7] While powerful, the very nature of the product makes it susceptible to decarboxylation under certain conditions.

Q: I'm performing a Doebner reaction to synthesize a quinoline-4-carboxylic acid, but my final product is a mixture of the desired acid and the corresponding decarboxylated quinoline. What's causing this, and how can I prevent it?

A: This is a classic issue in the Doebner synthesis. The loss of the C4-carboxyl group is typically a result of excessive heat applied during the reaction or workup. The mechanism of the Doebner reaction involves the formation of a dihydroquinoline intermediate which then oxidizes to the aromatic quinoline.[5][8] If the reaction temperature is too high, the final quinoline-4-carboxylic acid product can undergo thermal decarboxylation.

Mechanistic Insight: The quinoline ring is electron-withdrawing, which stabilizes the negative charge that develops on the C4 carbon as the C-C bond to the carboxyl group breaks. This stabilization lowers the activation energy required for decarboxylation, making it more favorable at elevated temperatures.

Troubleshooting Protocol:
  • Temperature Control: Carefully control the reaction temperature. The initial condensation and cyclization steps often proceed well under reflux in solvents like ethanol. Avoid unnecessarily high temperatures or prolonged heating times once the product has formed. Aim for the lowest temperature that allows the reaction to proceed to completion.

  • Catalyst Choice: While both Brønsted and Lewis acids can catalyze the reaction, a milder Lewis acid (e.g., Sc(OTf)₃) or a controlled amount of a Brønsted acid (e.g., p-toluenesulfonic acid) may be preferable to harsh conditions like concentrated sulfuric or hydrochloric acid, which can promote side reactions.[5][7]

  • Workup Conditions: During workup, avoid strong acids and high heat. When isolating the product, neutralization should be done at cooler temperatures. If recrystallization is necessary, use the minimum amount of heat required to dissolve the solid.

  • Consider a Hydrogen-Transfer Modification: For substrates that are particularly prone to low yields or side reactions, a modified "Doebner hydrogen-transfer reaction" has been developed. This method can improve yields, especially for anilines with electron-withdrawing groups, and may proceed under conditions less prone to decarboxylation.[2]

Process Flow Diagram: Doebner Reaction Pathways

G cluster_main Main Doebner Pathway cluster_side Decarboxylation Side Reaction Reactants Aniline + Aldehyde + Pyruvic Acid Intermediate Dihydroquinoline Intermediate Reactants->Intermediate Condensation & Cyclization Oxidation Oxidation Intermediate->Oxidation Product Quinoline-4-carboxylic Acid (Desired Product) Oxidation->Product Heat Excess Heat (Δ) Product->Heat Byproduct Decarboxylated Quinoline (Side Product) Heat->Byproduct CO2 CO₂ Heat->CO2

Caption: Competing pathways in the Doebner synthesis.

Section 2: The Conrad-Limpach and Knorr Syntheses

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (which exist as 4-quinolones).[9][10][11] A key step in this synthesis is a high-temperature thermal cyclization.[10][11] It is this harsh requirement that can often lead to unwanted side reactions.

Q: I am attempting a Conrad-Limpach synthesis. The final high-temperature cyclization step (~250 °C) is giving me a low yield and a significant amount of tar-like decomposition products. Could decarboxylation be playing a role?

A: Absolutely. While the primary challenge at such high temperatures is often thermal decomposition or tar formation, decarboxylation of the β-ketoester starting material or intermediates can be a contributing factor to low yields.

Mechanistic Insight: The β-ketoester starting material (e.g., ethyl acetoacetate) can undergo decarboxylation if there is any hydrolysis to the corresponding β-keto acid.[12] More critically, the high temperatures required for the electrocyclic ring-closing of the Schiff base intermediate provide sufficient energy for various fragmentation pathways, including potential cleavage and decarboxylation if the structure allows.[11] The primary goal is to favor the intramolecular cyclization over intermolecular polymerization or fragmentation.

Troubleshooting Protocol:
  • Use a High-Boiling, Inert Solvent: Performing the cyclization in a high-boiling inert solvent like Dowtherm A or even mineral oil is crucial.[13] This ensures even heat distribution, prevents localized overheating, and can significantly improve yields compared to running the reaction neat.[11]

  • Optimize Temperature and Time: While high temperatures are necessary, it is a delicate balance. Systematically screen temperatures (e.g., from 220 °C to 260 °C) and reaction times. Use TLC or LC-MS to monitor the consumption of the intermediate and the formation of the product to avoid prolonged heating after the reaction is complete.

  • Ensure Anhydrous Conditions: Any moisture present at high temperatures can lead to hydrolysis of the ester groups, forming carboxylic acids which are much more prone to decarboxylation, especially β-keto acids. Ensure all reagents and the solvent are thoroughly dried.

  • Consider an Alternative Catalyst: While traditionally a thermal reaction, some literature explores acid catalysis (e.g., polyphosphoric acid - PPA) to achieve cyclization at lower temperatures. This can be a viable alternative to avoid the harsh conditions of thermal cyclization.

Data Summary: Effect of Solvent on Conrad-Limpach Cyclization

SolventBoiling Point (°C)Typical YieldNotes
None (Neat)N/A< 30%Prone to charring and decomposition.[11]
Mineral Oil> 30060-95%Excellent for heat transfer, inert.[11]
Dowtherm A257~70-95%Industry standard, excellent thermal stability.[13]
1,2,4-Trichlorobenzene214~60%A less common but effective alternative.[13]

Section 3: The Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as a β-ketoester.[14][15][16] This method is highly versatile but can present challenges when β-keto acid intermediates are formed.

Q: I am using a β-ketoester in a Friedländer synthesis. My desired product is a quinoline with an ester group at the 3-position, but I am isolating the 3-decarboxylated product instead. Why is the ester group being lost?

A: The loss of the ester group proceeds via a two-step hydrolysis and decarboxylation sequence. This is especially common if your reaction is run under harsh acidic or basic conditions with water present, or during an aqueous acidic/basic workup.

Mechanistic Insight: The reaction conditions (acidic or basic) can catalyze the hydrolysis of your ester to the corresponding carboxylic acid.[15][16] The product is a β-keto acid (or more accurately, a vinylogous β-keto acid where the "keto" group is part of the quinoline's pyridine ring system). This structure is highly susceptible to decarboxylation upon gentle heating, as it can proceed through a stable six-membered cyclic transition state, leading to an enol intermediate that tautomerizes to the final product.[4]

Troubleshooting Protocol:
  • Strictly Anhydrous Conditions: The most critical factor is to exclude water from your reaction. Use anhydrous solvents, dry your reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Milder Catalysts: Instead of strong aqueous acids (HCl, H₂SO₄), consider using milder catalysts that can be effective under non-aqueous conditions. Catalytic amounts of p-toluenesulfonic acid, iodine, or various Lewis acids have been shown to be effective.[14][16]

  • Non-Aqueous Workup: Avoid acidic or basic aqueous washes during the workup if possible. If a wash is necessary, perform it quickly at low temperatures (0 °C) and immediately extract the product into an organic solvent.

  • Control Temperature: As with other methods, avoid excessive heat. The Friedländer synthesis can often be run at moderate temperatures (e.g., 60-80 °C), especially with an efficient catalyst.[17]

Mechanism Diagram: Decarboxylation in Friedländer Synthesis

G cluster_main Desired Friedländer Product cluster_side Hydrolysis & Decarboxylation Pathway Product Quinoline-3-carboxylate Ester Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) Product->Hydrolysis Intermediate Quinoline-3-carboxylic Acid (β-Keto Acid Analogue) Hydrolysis->Intermediate Decarboxylation Decarboxylation (Δ) Intermediate->Decarboxylation Byproduct 3-Unsubstituted Quinoline (Side Product) Decarboxylation->Byproduct

Caption: Pathway for ester loss in Friedländer synthesis.

Section 4: The Pfitzinger Reaction

The Pfitzinger reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound.[1][18] The reaction mechanism involves the base-catalyzed opening of the isatin ring to form an isatoic acid intermediate, which then condenses with the carbonyl compound and cyclizes.[1] The product itself is a carboxylic acid, making decarboxylation a primary concern.

Q: My Pfitzinger reaction is yielding the quinoline-4-carboxylic acid as expected, but subsequent purification or attempts at further modification are causing decarboxylation. How can I handle this sensitive product?

A: The quinoline-4-carboxylic acid product from a Pfitzinger synthesis is thermally labile. In fact, intentional decarboxylation by heating, sometimes with catalysts like copper powder or in high-boiling solvents, is a common subsequent step to obtain 4-unsubstituted quinolines.[18] Accidental decarboxylation occurs when these conditions are inadvertently met.

Protocol for Handling Pfitzinger Products:
  • Low-Temperature Purification: When purifying the product, avoid high temperatures. If performing recrystallization, use a solvent system that allows for crystallization at or near room temperature after initial dissolution with minimal heating. Flash chromatography at room temperature is also a good option.

  • Avoid Pyrolysis: Be aware that techniques like distillation or sublimation are generally unsuitable for these compounds and will lead to extensive decarboxylation.

  • Subsequent Reactions: If the carboxylic acid is to be used in a subsequent step (e.g., amide coupling, esterification), use mild, room-temperature conditions whenever possible. For example, use carbodiimide coupling reagents (like EDC/HOBt) for amide formation rather than converting to an acid chloride with thionyl chloride, which requires heating.

  • Catalytic Decarboxylation as a Strategy: If the ultimate goal is the decarboxylated quinoline, embrace it. After forming the crude quinoline-4-carboxylic acid, the product can be heated in a high-boiling solvent like diphenyl ether to cleanly drive off CO₂ and yield the desired final product.[19]

References

  • Benchchem. Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Benchchem. A Technical Guide to the Historical Synthesis of Quinoline Derivatives.
  • Benchchem. How to prevent byproduct formation in quinoline synthesis.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
  • SynArchive. Doebner-Miller Reaction.
  • Benchchem. Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • RSC Publishing. MECHANISM OF THERMAL DECARBOXYLATION.
  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Semantic Scholar. Doebner–von Miller reaction. Available from: [Link]

  • ResearchGate. Avoiding CO2 in Catalysis of Decarboxylation | Request PDF. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • Organic Chemistry Portal. Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. Available from: [Link]

  • YouTube. Decarboxylation Reaction Mechanism. Available from: [Link]

  • YouTube. Doebner Quinoline Synthesis Mechanism | Organic Chemistry. Available from: [Link]

  • ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. Available from: [Link]

  • PubMed Central. Electrochemical Decarboxylative N-Alkylation of Heterocycles. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
  • ResearchGate. Friedländer reactions of β-keto amides proceed readily in aqueous... Available from: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available from: [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • Reddit. Skraup Synthesis of Quinoline - tips/pointers : r/chemistry. Available from: [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link]

  • Unknown. Conrad-Limpach Reaction. Available from: [Link]

  • Unknown. Combes Quinoline Synthesis. Available from: [Link]

  • SynArchive. Conrad-Limpach Synthesis. Available from: [Link]

  • Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

  • PubMed Central. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

Sources

Technical Support Center: Solubilizing 3-Methoxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-3MQCA-001 Subject: Troubleshooting aqueous solubility and precipitation issues for 3-methoxyquinoline-4-carboxylic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary & Chemical Diagnosis

The Problem: Users frequently report that 3-methoxyquinoline-4-carboxylic acid (3-MQCA) fails to dissolve in neutral water or precipitates ("crashes out") when a DMSO stock solution is diluted into aqueous buffers or cell culture media.[1]

The Chemical Root Cause: The solubility challenge arises from the molecule's amphoteric (zwitterionic) nature and high crystal lattice energy.

  • The "Zwitterion Trap": The molecule contains a basic quinoline nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ). In the pH range of 3 to 5, the molecule exists largely as a zwitterion (neutral net charge), which represents its point of minimum solubility.
  • Hydrophobicity: The 3-methoxy group and the aromatic quinoline ring contribute significant lipophilicity (

    
    ), resisting solvation in pure water.
    
  • Lattice Energy: The flat aromatic rings facilitate strong

    
    -
    
    
    
    stacking in the solid state, requiring significant energy to break the crystal lattice.[1]

Decision Matrix: Selecting Your Protocol

Before proceeding, determine which protocol fits your experimental constraints using the logic flow below.

SolubilityLogic Start Start: Define Experimental Constraints pH_Check Can your assay tolerate pH > 8.0? Start->pH_Check Salt_Method Protocol A: In-Situ Salt Formation (Highest Solubility) pH_Check->Salt_Method Yes DMSO_Check Is DMSO toxicity a concern (e.g., sensitive primary cells)? pH_Check->DMSO_Check No Cosolvent_Method Protocol B: DMSO Step-Down (Standard Screening) DMSO_Check->Cosolvent_Method No CD_Method Protocol C: Cyclodextrin Complexation (Bio-Friendly, Neutral pH) DMSO_Check->CD_Method Yes

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on pH tolerance and biological sensitivity.

Troubleshooting Guides & Protocols

Protocol A: In-Situ Salt Formation (Recommended)

Best for: Chemical synthesis, non-biological assays, or assays tolerant of basic pH.

The Logic: Converting the carboxylic acid to its sodium salt (


) creates a permanent dipole that interacts favorably with water.[1] This bypasses the zwitterionic insolubility window.[1]

Step-by-Step Workflow:

  • Calculate Molar Equivalents: Determine the moles of 3-MQCA. You will need 1.1 equivalents of Sodium Hydroxide (NaOH).[1]

  • Slurry Preparation: Suspend the 3-MQCA powder in 80% of the final volume of water. It will likely remain cloudy.[1]

  • Titration: Add 1M NaOH dropwise while stirring. Monitor clarity.

    • Target pH: > 8.0.[1][2][3][4]

  • Adjustment: Once clear, adjust the volume with water or buffer.[1]

    • Warning: If adding buffer (e.g., PBS), ensure the final pH does not drop below 6.0, or the compound may reprecipitate.

ParameterValue
Max Solubility > 50 mM (estimated)
Stability High (weeks at 4°C)
Risk pH shock to cells if not diluted correctly
Protocol B: The DMSO "Step-Down" Method

Best for: High-throughput screening (HTS) where DMSO is standard.[1]

The Issue: Directly shooting a high-concentration DMSO stock into aqueous media creates a "solvent shock," causing immediate precipitation due to the rapid change in dielectric constant.[1]

The Fix: Use an intermediate dilution step to prevent local supersaturation.[1]

Step-by-Step Workflow:

  • Primary Stock: Dissolve 3-MQCA in 100% anhydrous DMSO to 100 mM. Sonicate if necessary.[1]

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into a 50% DMSO / 50% Water mixture.

    • Why? This lowers the hydrophobicity gradient gradually.[1]

  • Final Dilution: Pipette the Intermediate Stock into your assay media while vortexing the media.

    • Final DMSO conc: < 1% (typically tolerated by many cell lines).[1]

Troubleshooting Table:

Observation Cause Solution
Cloudiness immediately upon addition Local supersaturation Vortex media during addition; do not add to static liquid.[1]
Crystals form after 2 hours Thermodynamic instability Switch to Protocol C (Cyclodextrins).[1]

| Cell death in vehicle control | DMSO toxicity | Reduce final DMSO < 0.5% or use Protocol C. |

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: Sensitive biological assays, animal studies (IV/IP), and long-term stability at neutral pH.

The Logic: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex.[1][5][6] The hydrophobic quinoline ring sits inside the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble in water. This masks the hydrophobic nature of the 3-methoxy group.[1]

Step-by-Step Workflow:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or PBS.[1] Filter sterilize (0.22 
    
    
    
    m).[1]
  • Compound Addition: Add 3-MQCA powder directly to the vehicle.[1]

  • Energy Input:

    • Option 1: Stir vigorously for 4–6 hours at room temperature.

    • Option 2: Sonicate for 30 minutes (bath sonicator).

  • Validation: The solution should be perfectly clear. If slight turbidity remains, filter through a 0.45

    
    m PVDF filter.[1]
    

Why this works: Literature confirms that quinoline derivatives form stable inclusion complexes with


-cyclodextrins, significantly enhancing aqueous solubility without altering the drug's pharmacological activity [1, 3].[1]

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO? A: Ethanol is generally a poorer solvent for this class of compounds than DMSO.[1] While quinolines are soluble in hot ethanol, they tend to crystallize rapidly upon cooling or dilution into water [4].[1] DMSO is preferred for stock solutions.[1]

Q: Why does the solution turn yellow over time? A: Quinoline derivatives are photosensitive and prone to oxidation, turning yellow/brown upon exposure to light and air [5].[1]

  • Fix: Store all stock solutions in amber glass vials, wrap in foil, and store at -20°C under nitrogen or argon if possible.

Q: My media contains 10% FBS. Will this help solubility? A: Yes, serum albumin (BSA/HSA) binds many lipophilic drugs and can act as a solubilizer.[1] However, this is "non-specific binding." If your compound binds 99% to serum proteins, your free (active) drug concentration will be much lower than calculated.[1]

  • Recommendation: If relying on serum for solubility, you must measure free drug concentration (e.g., via equilibrium dialysis) to ensure accurate potency data.

References

  • Loftsson, T., et al. (2005).[1] Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery.

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.

  • Saokham, P., et al. (2018).[1] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[1][4][7][8][9] Molecules.

  • BenchChem. (2025).[1] Overcoming poor solubility of quinoline derivatives in reactions. BenchChem Technical Guides.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Quinoline. PubChem.

Sources

Validation & Comparative

The Tale of Two Quinoline Siblings: A Comparative Guide to the Biological Potency of 3-Methoxy vs. 3-Hydroxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] The functionalization of this bicyclic aromatic heterocycle allows for the fine-tuning of its pharmacological properties, and even subtle changes to its substitution pattern can lead to significant differences in biological potency. This guide provides an in-depth comparative analysis of two closely related quinoline derivatives: those bearing a methoxy group at the 3-position versus those with a hydroxyl group at the same position. Through an examination of their structure-activity relationships (SAR), supporting experimental data from various studies, and detailed experimental protocols, we will elucidate the nuanced differences in their biological potential.

The Quinoline Core: A Foundation for Diverse Biological Activity

The quinoline ring system is a versatile pharmacophore found in numerous natural and synthetic compounds exhibiting a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3][4] The strategic placement of various functional groups on the quinoline nucleus is a key strategy in drug design to modulate the molecule's electronic, steric, and lipophilic properties, thereby influencing its interaction with biological targets.

Head-to-Head at the 3-Position: Methoxy vs. Hydroxy

The substitution at the 3-position of the quinoline ring plays a critical role in defining the molecule's biological activity. The choice between a methoxy (-OCH₃) and a hydroxyl (-OH) group at this position introduces distinct chemical properties that can significantly impact potency.

The hydroxyl group is a hydrogen bond donor and acceptor, which can facilitate strong interactions with biological targets such as enzymes and receptors. This can lead to high binding affinity and potent biological activity. Furthermore, the phenolic nature of the 3-hydroxyquinoline can also play a role in mechanisms such as antioxidant activity or metal chelation, which can be relevant for certain therapeutic applications.

On the other hand, the methoxy group is an electron-donating group that can influence the overall electron density of the quinoline ring system, potentially enhancing cellular uptake and bioavailability.[1] While it is a weaker hydrogen bond acceptor than the hydroxyl group and lacks its hydrogen bond donating capability, its increased lipophilicity compared to the hydroxyl group can improve membrane permeability.

While direct comparative studies with quantitative data for a wide range of biological targets are not extensively available in the literature, we can draw insights from various independent studies on 3-methoxy and 3-hydroxy quinoline derivatives to understand their relative biological potential.

Comparative Biological Activity: A Look at the Evidence

To provide a tangible comparison, the following table summarizes the reported biological activities of representative 3-methoxy and 3-hydroxy quinoline derivatives from different studies. It is important to note that these compounds were not tested in a head-to-head manner in a single study, but this compilation offers a valuable overview of their respective potencies in different therapeutic areas.

Compound ClassRepresentative StructureBiological ActivityReported Potency (IC₅₀/MIC)Reference
3-Hydroxy Quinoline Derivatives 2-Aryl-3-hydroxyquinolineAnticancer (against various cell lines)Varies with aryl substitutionGeneral observation from SAR studies
3-Hydroxy-2-styrylquinolineAnticancer (e.g., against HepG2, HCT116)Micromolar range[5]
3-Methoxy Quinoline Derivatives 2-Aryl-3-methoxyquinolineAnticancer (against various cell lines)Varies with aryl substitution[1]
2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid derivativesAntimicrobialMicromolar range against various bacteria and fungi[2]
6-Methoxy-2-arylquinolinesP-glycoprotein InhibitorsPotent inhibition, some stronger than verapamil[6]

From the available data, it is evident that both 3-hydroxy and 3-methoxy quinoline derivatives exhibit significant biological activities. The choice between the two functional groups for optimal potency appears to be highly dependent on the specific biological target and the overall molecular structure of the derivative.

Experimental Protocols: Assessing Biological Potency

To ensure the trustworthiness and reproducibility of the findings, it is crucial to employ well-validated experimental protocols. Below are detailed, step-by-step methodologies for key experiments used to evaluate the biological potency of these quinoline derivatives.

In Vitro Anticancer Activity: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-hydroxy and 3-methoxy quinoline derivatives in the appropriate cell culture medium. Add the compounds to the wells at various concentrations and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Formation (in viable cells) mtt_addition->formazan_formation solubilization Solubilization (DMSO) formazan_formation->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining the anticancer activity of quinoline derivatives.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the 3-hydroxy and 3-methoxy quinoline derivatives in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Molecular Targets

The biological activity of quinoline derivatives often stems from their ability to interact with specific molecular targets and modulate key signaling pathways. For instance, in the context of cancer, many quinoline-based compounds have been shown to inhibit protein kinases that are crucial for cell proliferation and survival.

Cancer_Signaling_Pathway cluster_pathway Simplified Cancer Cell Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds SignalingProteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor->SignalingProteins Activates Quinoline Quinoline Derivative (3-OH or 3-OMe) Quinoline->Receptor Inhibits TranscriptionFactors Transcription Factors SignalingProteins->TranscriptionFactors Activates CellCycle Cell Cycle Progression, Proliferation, Survival TranscriptionFactors->CellCycle Promotes

Caption: A simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a quinoline derivative.

Conclusion: A Tale of Subtle Differences and Significant Consequences

The comparative analysis of 3-methoxy and 3-hydroxy quinoline derivatives reveals a fascinating interplay of subtle structural modifications and their profound impact on biological potency. While the hydroxyl group offers the advantage of strong hydrogen bonding interactions, the methoxy group can enhance lipophilicity and modulate the electronic properties of the quinoline ring. The optimal choice between these two functional groups is not absolute but rather depends on the specific therapeutic target and the desired pharmacological profile. This guide underscores the importance of a detailed structure-activity relationship analysis in the rational design of novel and potent quinoline-based therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these two important classes of quinoline derivatives.

References

  • Abu-Hashem, A. A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-6.
  • O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-38.
  • Wang, W., et al. (2023). Synthesis and Anticancer Activity Evaluation of New Quinoline Derivatives. Russian Journal of General Chemistry, 93(12), 3035-3041.
  • Kalluraya, B., et al. (2021).
  • Zarghi, A., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • Kaur, M., et al. (2022).
  • Cichońska, M., & Wesołowska, A. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(1), 1-20.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.